![molecular formula C36H28O6 B12583117 Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate CAS No. 196491-97-1](/img/structure/B12583117.png)
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is a complex organic compound with the molecular formula C36H28O6 and a molecular weight of 556.604 g/mol . This compound is characterized by its unique structure, which includes multiple benzoyl and methoxy groups attached to a benzoate core. It is primarily used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-benzoylphenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives .
Aplicaciones Científicas De Investigación
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate exerts its effects involves interactions with various molecular targets. The benzoyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity and function. The compound may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,5-bis(benzoyloxy)benzoate
- Methyl 3,5-bis(benzyloxy)benzoate
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is unique due to its specific arrangement of benzoyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
196491-97-1 |
|---|---|
Fórmula molecular |
C36H28O6 |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C36H28O6/c1-40-36(39)31-20-32(41-23-25-12-16-29(17-13-25)34(37)27-8-4-2-5-9-27)22-33(21-31)42-24-26-14-18-30(19-15-26)35(38)28-10-6-3-7-11-28/h2-22H,23-24H2,1H3 |
Clave InChI |
RVOFHMDRZBHNHC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
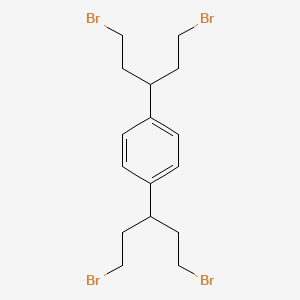
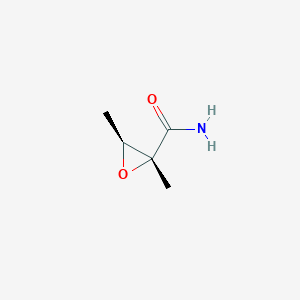

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
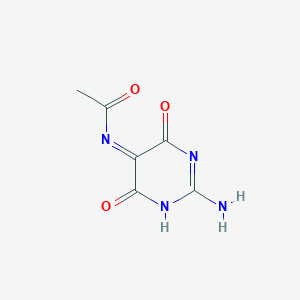
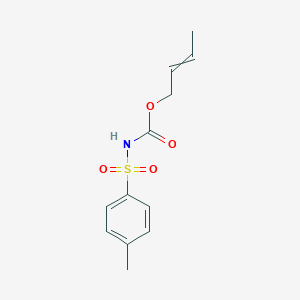
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
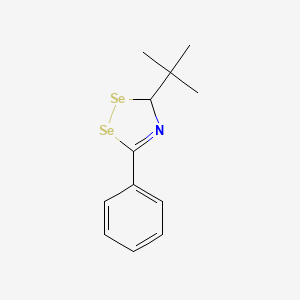
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
